N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a multifaceted compound with unique structural characteristics This compound is noteworthy due to its complex organic makeup, which involves a thieno[3,2-d]pyrimidine moiety linked to a pyran structure via a carboxamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, a series of carefully controlled chemical reactions are required:
Formation of the Thieno[3,2-d]pyrimidine Core: : This typically involves the cyclization of appropriate precursors under specific conditions that foster the formation of the thieno[3,2-d]pyrimidine ring system.
Linkage to Pyran Structure: : The ethyl linkage is introduced using an ethylating agent under conditions that promote nucleophilic substitution.
Carboxamide Formation:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would necessitate the scale-up of these laboratory procedures, ensuring stringent control over reaction parameters such as temperature, pressure, and reactant purity. Catalysts and optimized solvents would be employed to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo several types of reactions, including:
Oxidation and Reduction: : Potential changes in the oxidation state of the compound, particularly in the thieno[3,2-d]pyrimidine ring.
Nucleophilic Substitution: : Reactions where nucleophiles attack electrophilic carbon atoms within the molecule.
Condensation Reactions: : Possible in the presence of appropriate condensing agents, leading to the formation of more complex structures.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromic acid, used under acidic conditions.
Reducing Agents: : Like lithium aluminum hydride, employed under inert atmospheres to prevent side reactions.
Nucleophiles: : Including amines and alcohols, under controlled pH and temperature conditions.
Major Products Formed
Depending on the specific reagents and conditions used, the reactions can yield a variety of products, such as:
Derivatives with modified thieno[3,2-d]pyrimidine rings.
Substituted pyran rings with different functional groups.
Scientific Research Applications
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has a wide range of applications across multiple disciplines:
Chemistry: : As an intermediate in the synthesis of other complex organic molecules.
Biology: : Investigated for its potential role as a biochemical probe.
Medicine: : Explored for therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: : Used in the formulation of advanced materials with specific physical properties.
Mechanism of Action
The mechanism by which N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide exerts its effects can be multifaceted:
Molecular Targets: : The compound may target specific proteins or nucleic acids, influencing their structure and function.
Pathways Involved: : It might interact with cellular pathways, such as those involved in signal transduction, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide: : A closely related compound without the thieno ring.
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyltetrahydro-2H-pyran-4-carboxamide: : Differing by the presence of a methyl group instead of a phenyl group.
Uniqueness
Thieno[3,2-d]pyrimidine Ring: : Distinguishes it from many other compounds due to its distinct chemical reactivity and potential biological activity.
Pyran Structure: : Adds a layer of complexity and versatility in its applications.
By exploring these facets, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide stands out as a compound of significant scientific interest, with diverse applications and intriguing chemical properties.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-17-16-15(6-13-28-16)22-19(26)23(17)10-9-21-18(25)20(7-11-27-12-8-20)14-4-2-1-3-5-14/h1-6,13H,7-12H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDJGHDEACZVGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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